![molecular formula C46H88N2O2 B13769636 (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is a chemical compound known for its unique properties and applications. It is a solid substance commonly used in various industrial applications, including the production of printing inks and paper coatings. This compound is derived from erucic acid and ammonia through a catalytic process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves the reaction of erucic acid with ammonia in the presence of a catalyst. The process includes the following steps:
Amidation: Erucic acid reacts with ammonia to form the amide.
Dehydration: The reaction mixture is then dehydrated to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The process involves:
Catalytic Reaction: Using a suitable catalyst to facilitate the reaction between erucic acid and ammonia.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of printing inks, paper coatings, and as a slip agent in plastics.
作用機序
The mechanism of action of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Erucamide: A similar compound derived from erucic acid, used as a slip agent and anti-blocking agent in plastics.
Oleamide: Another amide compound with similar properties, used in various industrial applications.
Stearamide: A fatty acid amide used as a lubricant and anti-blocking agent.
Uniqueness: (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is unique due to its specific structure and properties, which make it suitable for specialized applications in printing inks, paper coatings, and as a slip agent. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds.
特性
分子式 |
C46H88N2O2 |
|---|---|
分子量 |
701.2 g/mol |
IUPAC名 |
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide |
InChI |
InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18- |
InChIキー |
GUIUQQGIPBCPJX-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


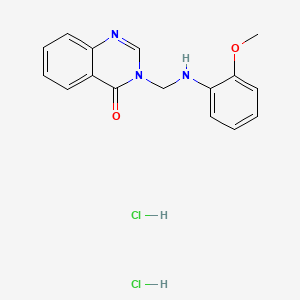
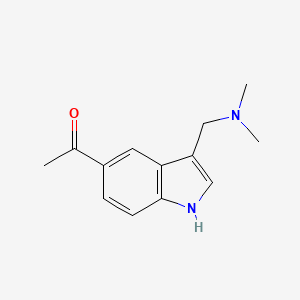
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)

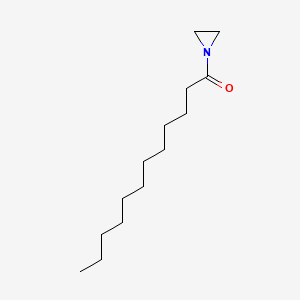
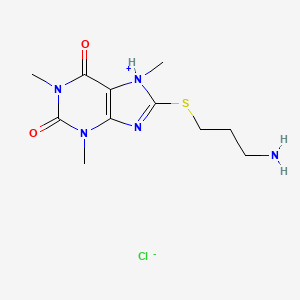
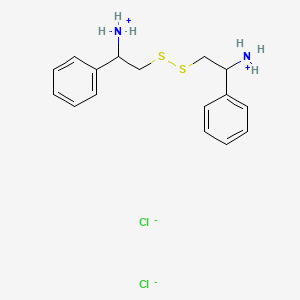

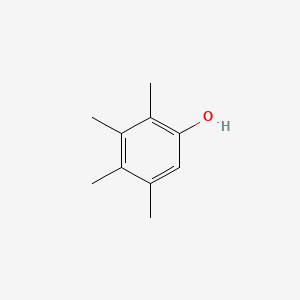
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
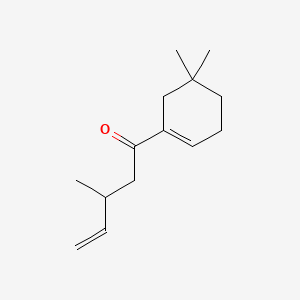
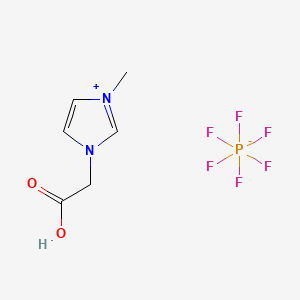
![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
